3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide
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Description
3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H19F3N2O3S and its molecular weight is 364.38. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Dihydroorotate Dehydrogenase
Isoxazol derivatives, including those with trifluoromethylphenyl groups, have been shown to inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis. This inhibition affects pyrimidine nucleotide pools, essential for immune cell functions, indicating potential applications in immunosuppression and antirheumatic therapies (Knecht & Löffler, 1998).
Addition Reactions and Ring Expansion
Research on azabicyclo and azetidine compounds, such as the addition reactions of sulfenyl and sulfinyl chlorides with 3-phenyl-1-azabicyclo[1.1.0]butane, demonstrates the potential for creating sulfenamides and sulfinamides with an azetidine ring. This suggests applications in synthesizing novel compounds with potential biological activity (Mlostoń et al., 2008).
NF-kappaB and AP-1 Gene Expression Inhibition
Compounds structurally related to 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide, particularly those involving pyrimidine and trifluoromethyl groups, have been explored for their potential to inhibit NF-kappaB and AP-1 transcription factors. Such inhibition can be critical for controlling inflammation and cancer cell proliferation, indicating possible applications in developing anti-inflammatory and anticancer agents (Palanki et al., 2000).
Synthesis of Fused Nitrogen Heterocycles
The generation of compounds carrying a trifluoromethyl group, through radical cyclization of dihydropyridones, shows potential in the synthesis of complex nitrogen-containing heterocycles. These compounds have diverse applications ranging from pharmaceuticals to materials science (Okano et al., 1996).
Antimicrobial and Antitubercular Activities
Azetidin-2-one derivatives, especially those with specific substituents, have shown antimicrobial and antitubercular activities. This indicates the potential for the development of new therapeutic agents targeting bacterial and fungal infections, as well as tuberculosis (Ilango & Arunkumar, 2011).
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3S/c1-10(2)9-24(22,23)13-7-20(8-13)14(21)19-12-5-3-11(4-6-12)15(16,17)18/h3-6,10,13H,7-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKKUFGEVQLHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.